1-(2-Methylphenyl)-2-propanone oxime
CAS No.: 114382-11-5
Cat. No.: VC0174025
Molecular Formula: C10H13NO
Molecular Weight: 163.22
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114382-11-5 |
|---|---|
| Molecular Formula | C10H13NO |
| Molecular Weight | 163.22 |
| IUPAC Name | (NE)-N-[1-(2-methylphenyl)propan-2-ylidene]hydroxylamine |
| Standard InChI | InChI=1S/C10H13NO/c1-8-5-3-4-6-10(8)7-9(2)11-12/h3-6,12H,7H2,1-2H3/b11-9+ |
| SMILES | CC1=CC=CC=C1CC(=NO)C |
Introduction
Chemical Identity and Properties
1-(2-Methylphenyl)-2-propanone oxime, also known by its systematic IUPAC name (NE)-N-[1-(2-methylphenyl)propan-2-ylidene]hydroxylamine, is a ketoxime derivative with significant research interest. The compound possesses a unique structural arrangement consisting of a 2-methylphenyl group attached to a propanone oxime moiety.
Basic Chemical Data
The table below summarizes the key chemical identifiers and physical properties of 1-(2-Methylphenyl)-2-propanone oxime:
| Property | Value |
|---|---|
| Common Name | 1-(2-Methylphenyl)-2-propanone oxime |
| CAS Registry Number | 114382-11-5 |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Exact Mass | 163.099714 g/mol |
| InChI | InChI=1S/C10H13NO/c1-8-5-3-4-6-10(8)7-9(2)11-12/h3-6,12H,7H2,1-2H3/b11-9+ |
| InChIKey | KTGRKULCBBJQKE-PKNBQFBNSA-N |
| SMILES | CC1=CC=CC=C1CC(=NO)C |
This compound demonstrates the characteristic chemical behavior of oximes, featuring both hydrogen bond donor and acceptor capabilities due to the hydroxyl group attached to the nitrogen atom .
Structural Features
The molecular structure of 1-(2-Methylphenyl)-2-propanone oxime consists of:
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A 2-methylphenyl (o-tolyl) group
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A methylene bridge connecting to the oxime carbon
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A ketoxime functionality (C=N-OH)
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A methyl group attached to the oxime carbon
The compound exists in the (E) configuration with respect to the C=N bond, as indicated by the "b11-9+" designation in its InChI string . This stereochemical arrangement is significant for its chemical reactivity and potential biological activities.
Synthesis Approaches
The synthesis of 1-(2-Methylphenyl)-2-propanone oxime follows established procedures for oxime formation, with specific adjustments for the aromatic substrate involved.
General Oxime Synthesis
Oximes are typically synthesized through the reaction of carbonyl compounds (ketones or aldehydes) with hydroxylamine. The general reaction scheme involves a nucleophilic addition of hydroxylamine to the carbonyl group, followed by elimination of water . The reaction proceeds according to the following general equation:
R₁R₂C=O + NH₂OH → R₁R₂C=NOH + H₂O
For ketoximes specifically, the reaction typically occurs in alcoholic or aqueous solutions in the presence of a base catalyst .
Specific Synthesis Protocol
The synthesis of 1-(2-Methylphenyl)-2-propanone oxime involves the reaction of 1-(2-methylphenyl)propan-2-one with hydroxylamine hydrochloride in the presence of an appropriate base. Based on similar oxime syntheses described in the literature, the following protocol is typically employed:
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A solution of 1-(2-methylphenyl)propan-2-one (the parent ketone) is prepared in an organic solvent such as diethyl ether, tetrahydrofuran, or ethyl acetate .
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A separate solution of hydroxylamine hydrochloride and a base (such as sodium acetate, sodium hydrogen carbonate, or sodium hydroxide) is prepared in water .
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The two solutions are mixed and stirred vigorously at a temperature between 0°C and 30°C for several hours .
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The organic layer is separated, and the aqueous layer is extracted with additional organic solvent.
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The combined organic phases are dried over anhydrous sodium sulfate and evaporated to yield the crude oxime .
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Purification is typically achieved through recrystallization from an appropriate solvent.
This synthetic approach is similar to the method described for analogous oximes in several sources .
Spectroscopic Characterization
The characterization of 1-(2-Methylphenyl)-2-propanone oxime relies on various spectroscopic techniques that provide detailed information about its structure and purity.
Infrared Spectroscopy
Infrared spectroscopy of oximes typically reveals characteristic absorption bands. For ketoximes similar to 1-(2-Methylphenyl)-2-propanone oxime, the following key bands are commonly observed:
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O-H stretching: broad band around 3200-3300 cm⁻¹
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Aromatic C=C stretching: multiple bands in the 1450-1600 cm⁻¹ region
Nuclear Magnetic Resonance Spectroscopy
¹H-NMR spectroscopy of 1-(2-Methylphenyl)-2-propanone oxime would be expected to show signals corresponding to:
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Aromatic protons (6-7.5 ppm)
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Methylene protons adjacent to the aromatic ring (around 3.0-3.2 ppm)
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Methyl group attached to the aromatic ring (around 2.2-2.3 ppm)
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Methyl group attached to the oxime carbon (around 1.8-2.0 ppm)
These spectral characteristics are consistent with those reported for structurally related oximes in the literature .
Structural Isomers and Related Compounds
1-(2-Methylphenyl)-2-propanone oxime belongs to a family of structurally related compounds with varying substitution patterns. Understanding these relationships provides context for its chemical behavior and potential applications.
Positional Isomers
Several positional isomers of 1-(2-Methylphenyl)-2-propanone oxime exist, differing in the location of the methyl group on the phenyl ring:
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1-(3-Methylphenyl)-2-propanone oxime (meta-substituted)
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1-(4-Methylphenyl)-2-propanone oxime (para-substituted)
These positional isomers share the same molecular formula (C₁₀H₁₃NO) and similar physical properties, but differ in their spatial arrangement, which can affect their reactivity and biological activity.
Structural Analogs
Several structural analogs of 1-(2-Methylphenyl)-2-propanone oxime have been studied:
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2-methyl-1-phenyl-propan-1-one oxime
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1-Phenyl-2-propanone oxime (unsubstituted phenyl ring)
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1-(2,5-Dimethoxy-4-methylphenyl)-2-propanone oxime
These related compounds provide valuable comparative insights into the structure-activity relationships of this class of molecules.
Applications and Significance
1-(2-Methylphenyl)-2-propanone oxime has potential applications across several fields, based on the known applications of similar oxime compounds.
Medicinal Chemistry Applications
Oximes represent an important pharmacophore in medicinal chemistry with diverse biological activities . Based on the properties of related oxime derivatives, 1-(2-Methylphenyl)-2-propanone oxime may exhibit:
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Antimicrobial activity
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Anti-inflammatory properties
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Antioxidant effects
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Potential neurological activity
The presence of both hydrogen bond donor and acceptor functionalities makes oximes valuable scaffolds for drug discovery . The 2-methylphenyl substituent may confer specific lipophilicity and receptor binding characteristics that could influence its biological activity profile.
Synthetic Intermediate
1-(2-Methylphenyl)-2-propanone oxime can serve as a synthetic intermediate in organic chemistry. Oximes can undergo various transformations, including:
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Reduction to amines
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Beckmann rearrangement to form amides
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Conversion to nitriles
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Use as directing groups in certain chemical reactions
These transformations make the compound potentially valuable in the synthesis of more complex molecules with biological or industrial significance.
Structure-Activity Relationships
The biological activity of oxime derivatives depends significantly on their structural features. For 1-(2-Methylphenyl)-2-propanone oxime, several structural elements may influence its activity profile:
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The oxime functional group (C=N-OH) provides hydrogen bonding capabilities that can interact with biological receptors.
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The 2-methyl substituent on the phenyl ring influences the electronic distribution and steric properties of the molecule.
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The geometry around the C=N double bond (E vs. Z isomerism) can significantly affect biological activity and binding modes.
Comparative studies with related oximes suggest that small modifications to the structure can result in significant changes to biological activity . The ortho-methyl substitution pattern of 1-(2-Methylphenyl)-2-propanone oxime likely confers distinct properties compared to its meta and para isomers.
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